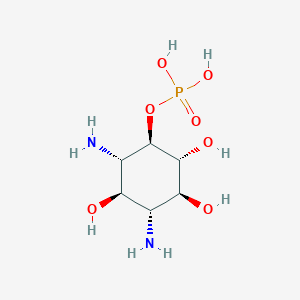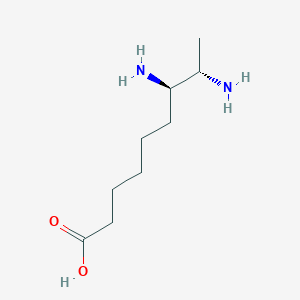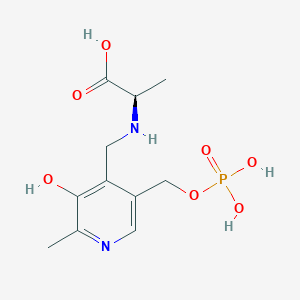
N-(o-Aminobenzoyloxy)succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-Aminobenzoyloxy)succinimide is an organic compound with the molecular formula C₁₁H₁₀N₂O₄. It is a derivative of succinimide, where the succinimide ring is bonded to an o-aminobenzoyloxy group. This compound is known for its utility in biochemical applications, particularly as a cross-linking agent in the preparation of hapten-protein conjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-Aminobenzoyloxy)succinimide typically involves the reaction of o-aminobenzoic acid with succinic anhydride in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .
Analyse Des Réactions Chimiques
Types of Reactions: N-(o-Aminobenzoyloxy)succinimide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols, leading to the formation of substituted products.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed:
Substituted Succinimides: Formed through nucleophilic substitution reactions.
Nitro Derivatives: Formed through oxidation of the amino group.
Applications De Recherche Scientifique
N-(o-Aminobenzoyloxy)succinimide has several applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of complex molecules.
Biology: Employed in the preparation of hapten-protein conjugates for immunological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(o-Aminobenzoyloxy)succinimide involves its ability to form covalent bonds with primary amines. This property makes it an effective cross-linking agent, facilitating the conjugation of haptens to proteins. The molecular targets include amino groups on proteins, which react with the succinimide ring to form stable amide bonds .
Comparaison Avec Des Composés Similaires
- N-(m-Aminobenzoyloxy)succinimide
- N-(p-Aminobenzoyloxy)succinimide
Comparison: N-(o-Aminobenzoyloxy)succinimide is unique due to its ortho-substitution, which influences its reactivity and binding properties. Compared to its meta- and para-isomers, the ortho-isomer exhibits different steric and electronic effects, making it more suitable for specific applications such as the preparation of hapten-protein conjugates .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXOKQWAMJXUJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204188 |
Source


|
| Record name | N-(2-Aminobenzoyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55668-30-9 |
Source


|
| Record name | N-(2-Aminobenzoyloxy)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055668309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminobenzoyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1216666.png)












